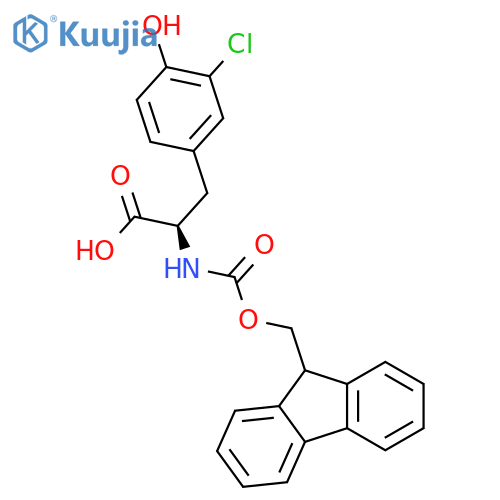

Cas no 478183-59-4 (Fmoc-D-3-chlorotyrosine)

Fmoc-D-3-chlorotyrosine 化学的及び物理的性質

名前と識別子

-

- (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(3-chloro-4-hydroxyphenyl)propanoic acid

- FMOC-3-CHLORO-D-TYROSINE,

- Fmoc-D-3-Chlorotyrosine

- (2R)-3-(3-CHLORO-4-HYDROXYPHENYL)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID

- E70677

- (2R)-3-(3-chloro-4-hydroxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

- 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine

- Fmoc-3-chloro-D-tyrosine

- (2R)-3-(3-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

- AS-74395

- 3-Chloro-N-Fmoc-D-tyrosine

- AKOS030240647

- MFCD03840399

- C24H20ClNO5

- DTXSID30718505

- 478183-59-4

- Fmoc-D-3-chlorotyrosine

-

- MDL: MFCD03840399

- インチ: InChI=1S/C24H20ClNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1

- InChIKey: KHDGYTHHDSEGNQ-OAQYLSRUSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Cl)C(=O)O

計算された属性

- せいみつぶんしりょう: 437.10300

- どういたいしつりょう: 437.1030004g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 7

- 複雑さ: 624

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 95.9Ų

じっけんとくせい

- PSA: 95.86000

- LogP: 4.97090

Fmoc-D-3-chlorotyrosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D769964-1g |

(R)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-3-(3-CHLORO-4-HYDROXYPHENYL)PROPANOIC ACID |

478183-59-4 | 97% | 1g |

$300 | 2024-06-07 | |

| Key Organics Ltd | AS-74395-1G |

(2R)-3-(3-chloro-4-hydroxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

478183-59-4 | >97% | 1g |

£150.00 | 2025-02-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-285643A-5 g |

Fmoc-3-chloro-D-tyrosine, |

478183-59-4 | 5g |

¥5,122.00 | 2023-07-10 | ||

| Chemenu | CM313646-5g |

Fmoc-D-Tyr(3-Cl)-OH |

478183-59-4 | 95% | 5g |

$284 | 2021-06-09 | |

| Chemenu | CM313646-10g |

Fmoc-D-Tyr(3-Cl)-OH |

478183-59-4 | 95% | 10g |

$497 | 2021-06-09 | |

| eNovation Chemicals LLC | D769964-250mg |

(R)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-3-(3-CHLORO-4-HYDROXYPHENYL)PROPANOIC ACID |

478183-59-4 | 97% | 250mg |

$180 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-285643A-5g |

Fmoc-3-chloro-D-tyrosine, |

478183-59-4 | 5g |

¥5122.00 | 2023-09-05 | ||

| 1PlusChem | 1P006ZO1-5g |

(R)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-3-(3-CHLORO-4-HYDROXYPHENYL)PROPANOIC ACID |

478183-59-4 | 97% | 5g |

$361.00 | 2025-02-21 | |

| 1PlusChem | 1P006ZO1-10g |

(R)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-3-(3-CHLORO-4-HYDROXYPHENYL)PROPANOIC ACID |

478183-59-4 | 97% | 10g |

$641.00 | 2025-02-21 | |

| A2B Chem LLC | AD25361-1g |

Fmoc-D-3-chlorotyrosine |

478183-59-4 | 97% | 1g |

$92.00 | 2024-04-19 |

Fmoc-D-3-chlorotyrosine 関連文献

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

Fmoc-D-3-chlorotyrosineに関する追加情報

Professional Introduction to Fmoc-D-3-chlorotyrosine (CAS No. 478183-59-4)

Fmoc-D-3-chlorotyrosine, with the chemical abstracts service number CAS No. 478183-59-4, is a specialized compound widely utilized in the field of chemical biology and pharmaceutical research. This compound belongs to the class of protected amino acids, featuring a Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amino nitrogen and a D-3-chlorotyrosine backbone. The unique structural characteristics of Fmoc-D-3-chlorotyrosine make it an invaluable tool in the synthesis of complex peptides and proteins, particularly those requiring precise control over stereochemistry and reactivity.

The significance of Fmoc-D-3-chlorotyrosine in modern drug development cannot be overstated. Its application extends to various areas, including the creation of novel therapeutic agents and the investigation of enzyme mechanisms. The presence of a chlorine substituent on the tyrosine ring enhances its reactivity, making it particularly useful in cross-coupling reactions and other synthetic transformations. This property has been leveraged in recent studies to develop new strategies for constructing bioactive peptides.

In recent years, there has been growing interest in the use of protected amino acids like Fmoc-D-3-chlorotyrosine for applications in proteomics and structural biology. Researchers have utilized this compound to probe the structural and functional properties of proteins, particularly those involved in critical biological pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated how Fmoc-D-3-chlorotyrosine could be incorporated into peptide libraries to identify novel inhibitors of protein-protein interactions. This approach highlights the compound's potential in accelerating the discovery of new therapeutic targets.

The synthesis of Fmoc-D-3-chlorotyrosine involves a multi-step process that requires precise control over reaction conditions. Typically, it begins with the chlorination of tyrosine derivatives followed by protection with an Fmoc group. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), have been employed to ensure high yields and purity. These methods are essential for producing compounds that meet the stringent requirements of biomedical research.

The versatility of Fmoc-D-3-chlorotyrosine has also been recognized in the field of immunology. Researchers have explored its use in designing vaccines and immunotherapeutic agents. For example, a recent study published in Nature Immunology described how peptides incorporating Fmoc-D-3-chlorotyrosine could elicit stronger immune responses compared to their unprotected counterparts. This finding underscores the compound's potential in enhancing vaccine efficacy.

The impact of Fmoc-D-3-chlorotyrosine extends beyond academic research into practical applications. Pharmaceutical companies have utilized this compound in the development of novel drugs targeting various diseases, including cancer and inflammatory disorders. The ability to precisely modify peptide sequences using Fmoc-D-3-chlorotyrosine has enabled researchers to create highly specific inhibitors that can modulate disease-related pathways.

In conclusion, Fmoc-D-3-chlorotyrosine (CAS No. 478183-59-4) is a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing complex peptides and proteins. The ongoing research utilizing this compound continues to yield groundbreaking insights into biological processes and therapeutic interventions, solidifying its importance in advancing scientific discovery.

478183-59-4 (Fmoc-D-3-chlorotyrosine) 関連製品

- 1803868-31-6(2-Bromo-1-(3-(bromomethyl)-4-nitrophenyl)propan-1-one)

- 642092-85-1(4-(1-methyl-1H-imidazol-2-yl)sulfanylbutan-1-amine)

- 2648644-34-0(2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid)

- 1564541-05-4(3-(3,4-dichlorophenyl)-3-fluoropropan-1-amine)

- 2411329-84-3(tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate)

- 117422-43-2(5-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride)

- 1260798-43-3(2-ethoxy-4-(piperidin-4-yl)phenol)

- 1353984-38-9([1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester)

- 1076199-71-7(Carbostyril 124 N-Carboxyethyl Methanethiosulfonate)

- 1807156-22-4(1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene)